Cox-2-IN-27

Inflammation COX-2 inhibition 15-LOX inhibition

Standard single-target COX-2 inhibitors like celecoxib cannot dissect 15-LOX pathway contributions in inflammation models. Cox-2-IN-27 provides a validated dual-mechanism solution. • Balanced inhibition: COX-2 IC50 = 0.045 µM; 15-LOX IC50 = 1.67 µM • Benchmark reference: Most potent dual inhibitor in its benzimidazole-thiazole series • In vivo validated: 93-109% edema inhibition vs. indomethacin (28 µM/kg) • CAS 2413565-17-8, MW 602.20 g/mol Supplied with analytical data. Ideal for SAR studies and pathway dissection.

Molecular Formula C29H24ClN7S3
Molecular Weight 602.2 g/mol
Cat. No. B12407317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCox-2-IN-27
Molecular FormulaC29H24ClN7S3
Molecular Weight602.2 g/mol
Structural Identifiers
SMILESCC(=NN=C1N(C(=CS1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3)CNC4=NC(=CS4)N5C6=CC=CC=C6N=C5SC
InChIInChI=1S/C29H24ClN7S3/c1-19(16-31-27-33-26(18-39-27)37-24-11-7-6-10-23(24)32-28(37)38-2)34-35-29-36(22-8-4-3-5-9-22)25(17-40-29)20-12-14-21(30)15-13-20/h3-15,17-18H,16H2,1-2H3,(H,31,33)/b34-19+,35-29-
InChIKeyVVGDOFKPSNGUQP-QBSJXOACSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cox-2-IN-27 Product Profile


Cox-2-IN-27 is a potent, dual-acting cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX) inhibitor [1]. It is a benzimidazole-thiazole hybrid with a molecular weight of 602.20 g/mol and a CAS number of 2413565-17-8 . This compound is primarily of interest in inflammation research, where its dual mechanism of action distinguishes it from more traditional COX-2 selective inhibitors [1].

COX-2 / 15-LOX dual inhibitor probe
Inflammation pathway studies
Benzimidazole-thiazole hybrid scaffold

Cox-2-IN-27: Distinction from Other COX-2 Inhibitors


The class of COX-2 inhibitors is not monolithic. Subtle structural variations among benzimidazole-thiazole hybrids lead to significant differences in potency, selectivity profile, and in vivo efficacy [1]. A researcher cannot assume that one compound in this series will perform identically to another, or to established standards like celecoxib. For example, while Cox-2-IN-27 (compound 15b) is the most potent dual COX-2/15-LOX inhibitor in its series, a structurally similar analog, Cox-2-IN-28 (compound 15c), exhibits a different selectivity profile and reduced 15-LOX inhibitory potency [1][2]. The specific performance data detailed below are critical for accurate experimental design and avoiding confounding results.

Structural analog mismatch
Close analog Cox-2-IN-28 exhibits lower 15-LOX inhibition; dual-target profile may shift.
Single-target comparator gap
Celecoxib lacks 15-LOX activity; pathway coverage differs, confounding dual-mechanism studies.
Series potency variability
Within-series selectivity indices (COX-2 SI) and 15-LOX IC50 can vary, limiting direct substitution.

Cox-2-IN-27 Performance Data & Advantages


COX-2 and 15-LOX Inhibition vs. Celecoxib

Cox-2-IN-27 demonstrates equivalent COX-2 inhibitory potency to the reference drug celecoxib (IC50 = 0.045 µM) [1]. Crucially, it provides double the 15-LOX inhibitory activity (IC50 = 1.67 µM) relative to the reference compound quercetin (IC50 = 3.34 µM) [1]. This establishes a dual inhibition profile that is not found in the single-target comparator celecoxib.

COX-2/15-LOX vs. Celecoxib/Quercetin
Head-to-head
COX-2 IC50: 0.045 µM (equiv. to celecoxib)
15-LOX IC50: 1.67 µM vs. quercetin 3.34 µM
Supports dual-target experimental designs over single COX-2 inhibition.
In vitro enzyme assays; reported dual inhibition profile.
Inflammation COX-2 inhibition 15-LOX inhibition

Most Potent Dual Inhibitor in Chemical Series

Among the benzimidazole-thiazole hybrids synthesized in the same study, Cox-2-IN-27 (compound 15b) exhibits the most favorable dual inhibition profile. It demonstrates superior 15-LOX potency (IC50 = 1.67 µM) compared to its direct analog, Cox-2-IN-28 (compound 15c; 15-LOX IC50 = 2.14 µM), while maintaining similar COX-2 potency (0.045 µM vs. 0.054 µM) [1][2]. Furthermore, it achieves the highest COX-2 Selectivity Index (SI = 293.78) in the series [3].

Series ranking
Cross-study comparable
Highest reported dual potency & selectivity (COX-2 SI 293.78)
#1
Preferred candidate for SAR studies within benzimidazole-thiazole series.
Compared to Cox-2-IN-28; 15-LOX IC50 1.28× more potent.
Inflammation Structure-Activity Relationship COX-2 15-LOX

In Vivo Anti-Inflammatory Efficacy vs. Indomethacin

In a carrageenan-induced paw edema model in rats, Cox-2-IN-27 at a dose of 28 µM/kg achieved edema inhibition rates of 109.08% at 3 hours and 93.20% at 4 hours, both expressed relative to the positive control, indomethacin [1]. This demonstrates robust in vivo efficacy that matches or exceeds the standard NSAID control.

In vivo edema inhibition vs. Indomethacin
Head-to-head
Edema inhibition: 109.08% (3h), 93.20% (4h) relative to indomethacin (100%)
Reported acute inflammation model response; supports endpoint evaluation.
Carrageenan rat paw model; 28 µM/kg dose; time-course response.
Inflammation In vivo pharmacology Carrageenan-induced paw edema

Cox-2-IN-27 Research Applications


Dual COX-2/15-LOX Pathway Investigation In Vitro

Cox-2-IN-27 is ideal for studies aiming to dissect the interplay between COX-2 and 15-LOX pathways. Its balanced dual inhibition profile (COX-2 IC50 = 0.045 µM, 15-LOX IC50 = 1.67 µM) [1] makes it a superior tool compared to single-target inhibitors like celecoxib, which lack 15-LOX activity.

SAR Studies: Benzimidazole-Thiazole Hybrids

This compound is the optimal choice as a reference standard for SAR studies within its chemical series. It represents the most potent dual COX-2/15-LOX inhibitor identified in the original publication [1], providing a clear benchmark against which to measure new analogs such as Cox-2-IN-28 (15-LOX IC50 = 2.14 µM) [2].

In Vivo Acute Inflammation with Validated Control

For in vivo experiments, such as the carrageenan-induced paw edema model, Cox-2-IN-27 offers a well-characterized efficacy profile. Its performance (93.20-109.08% edema inhibition relative to indomethacin at 28 µM/kg) [1] provides a reliable benchmark for assessing the efficacy of novel anti-inflammatory agents in a standard preclinical model.

Application
Selection Property
Validation Focus
COX-2/15-LOX dual pathway studies (in vitro)
Balanced dual inhibition profile
Enzyme inhibition assays; target engagement
SAR studies: benzimidazole-thiazole series
Highest reported dual potency in series
Comparative 15-LOX IC50 & COX-2 SI with analogs
In vivo acute inflammation model response
Edema inhibition profile vs. indomethacin
Carrageenan model; time-course endpoint evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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